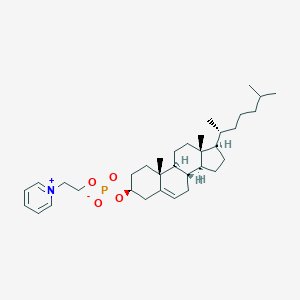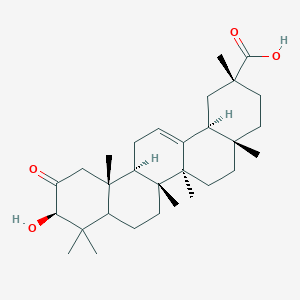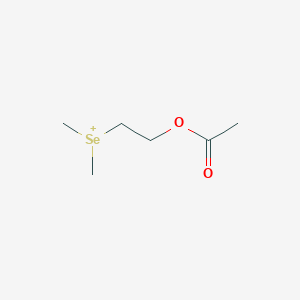
Acetylselenonium choline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylselenonium choline is a chemical compound that has been widely studied in the field of biochemistry and physiology. It is a derivative of choline and selenium, and has been found to have a variety of potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Acetylselenonium choline has been studied for a variety of potential applications in scientific research. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that acetylselenonium choline can reduce oxidative stress and inflammation in cells and tissues. It has also been studied for its potential as a neuroprotective agent, with some research suggesting that it may have benefits for brain health and cognition.
Mecanismo De Acción
The mechanism of action of acetylselenonium choline is not fully understood, but it is thought to involve its antioxidant and anti-inflammatory properties. It may also interact with cellular signaling pathways and affect gene expression.
Biochemical and Physiological Effects:
Acetylselenonium choline has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues, and may have benefits for brain health and cognition. It has also been studied for its potential as a treatment for certain cancers and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetylselenonium choline in lab experiments is its potential as an antioxidant and anti-inflammatory agent. It may also have benefits for brain health and cognition, making it a useful tool for studying these areas of research. However, there are limitations to its use, including the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on acetylselenonium choline. One area of interest is its potential as a treatment for certain cancers and other diseases. It may also have applications in the field of neurobiology, particularly in the study of brain health and cognition. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
Acetylselenonium choline can be synthesized through a variety of methods. One common method involves the reaction of choline chloride with sodium selenite in the presence of acetic acid. The resulting product is then purified through a series of extraction and crystallization steps. Other methods involve the use of different selenium sources or different reaction conditions.
Propiedades
Número CAS |
143501-96-6 |
|---|---|
Nombre del producto |
Acetylselenonium choline |
Fórmula molecular |
C6H13O2Se+ |
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
2-acetyloxyethyl(dimethyl)selanium |
InChI |
InChI=1S/C6H13O2Se/c1-6(7)8-4-5-9(2)3/h4-5H2,1-3H3/q+1 |
Clave InChI |
XOZPIEBFHQIMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[Se+](C)C |
SMILES canónico |
CC(=O)OCC[Se+](C)C |
Sinónimos |
acetylselenonium choline ASeCh |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



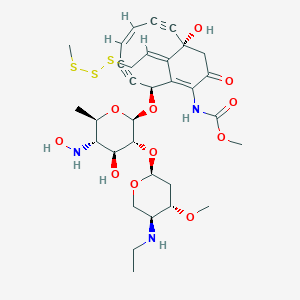
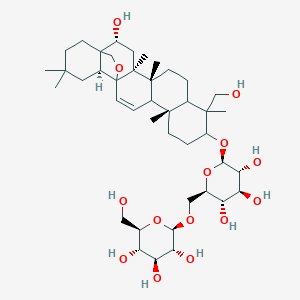
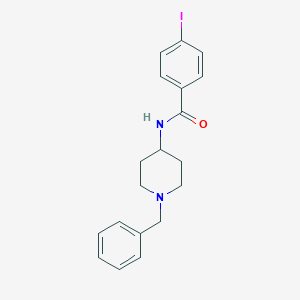
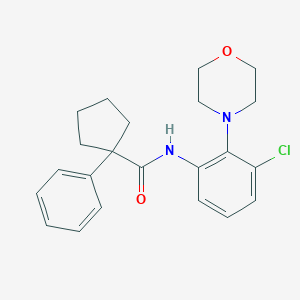
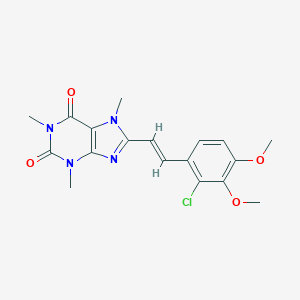
![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
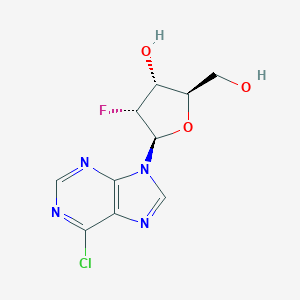
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
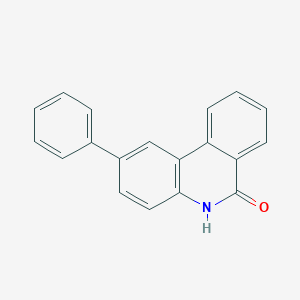
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
